![molecular formula C15H14ClNO4S B6412150 4-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% CAS No. 1262011-18-6](/img/structure/B6412150.png)
4-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95%
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Overview
Description
4-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid, 95% (4-Cl-2-DMSPBA95%) is an organochlorine compound that is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is a white, crystalline solid with a melting point of 114-115 °C. 4-Cl-2-DMSPBA95% is synthesized via a nitration reaction of 4-chloro-2-hydroxybenzoic acid with nitric acid in the presence of sulfuric acid. The resulting product is then purified by recrystallization.
Mechanism of Action
4-Cl-2-DMSPBA95% is an organochlorine compound that is used as a precursor in the synthesis of various pharmaceuticals and other compounds. The mechanism of action of 4-Cl-2-DMSPBA95% is not known. However, it is thought that the compound acts as an intermediate in the synthesis of various pharmaceuticals and other compounds by binding to specific receptors in the body and activating certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-2-DMSPBA95% are not known. However, it is thought that the compound acts as an intermediate in the synthesis of various pharmaceuticals and other compounds by binding to specific receptors in the body and activating certain biochemical pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 4-Cl-2-DMSPBA95% in laboratory experiments include its low cost, availability, and ease of use. The compound is also non-toxic and has a relatively low melting point, making it easy to handle and store. The main disadvantage of using this compound in laboratory experiments is that its mechanism of action is not known.
Future Directions
The future directions for research on 4-Cl-2-DMSPBA95% include studying its mechanism of action, exploring its potential applications in the synthesis of pharmaceuticals and other compounds, and determining its biochemical and physiological effects. Additionally, further research could be done on the structure-activity relationships of 4-Cl-2-DMSPBA95% and its derivatives. This could allow for the development of more efficient synthesis methods and improved pharmaceuticals. Finally, further research could be done on the safety and toxicity of 4-Cl-2-DMSPBA95% and its derivatives.
Synthesis Methods
The synthesis of 4-Cl-2-DMSPBA95% is accomplished through a nitration reaction of 4-chloro-2-hydroxybenzoic acid with nitric acid in the presence of sulfuric acid. This reaction is carried out at a temperature of 40-60 °C and the reaction mixture is cooled to room temperature after the completion of the reaction. The resulting product is then purified by recrystallization from a mixture of ethanol and water.
Scientific Research Applications
4-Cl-2-DMSPBA95% has been used as a precursor in the synthesis of various pharmaceuticals and other compounds. It is used in the synthesis of 2-chloro-4-(3-nitro-N,N-dimethylsulfamoylphenyl)benzoic acid, which is used as a starting material for the synthesis of a variety of pharmaceuticals, including antifungal agents, anti-inflammatory agents, and anticonvulsants.
It is also used as a starting material in the synthesis of 4-chloro-2-(3-methylsulfamoylphenyl)benzoic acid, which is used in the synthesis of drugs such as anti-allergy agents, anti-inflammatory agents, and anti-hypertensive agents.
properties
IUPAC Name |
4-chloro-2-[3-(dimethylsulfamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-17(2)22(20,21)12-5-3-4-10(8-12)14-9-11(16)6-7-13(14)15(18)19/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJHFUXDLSEPSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-N,N-dimethylsulfamoylphenyl)benzoic acid |
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